Cas no 1332482-73-1 (cis-cyclobutane-1,3-diol)

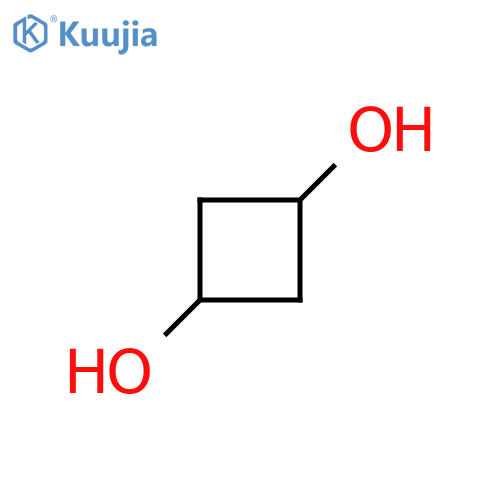

cis-cyclobutane-1,3-diol structure

商品名:cis-cyclobutane-1,3-diol

cis-cyclobutane-1,3-diol 化学的及び物理的性質

名前と識別子

-

- Cyclobutane-1,3-diol

- cis-cyclobutane-1,3-diol

- trans-Cyclobutane-1,3-diol

- 1,3-Cyclobutanediol

- (1s,3s)-cyclobutane-1,3-diol

- cyclobutane-1,3-diol, cis

- Z2065357735

- AKOS026743617

- SY233801

- MFCD28139477

- P18335

- DS-020861

- (1r,3r)-cyclobutane-1,3-diol

- F1913-0523

- 1332482-73-1

- 63518-47-8

- PB40299

- DB-170757

- MFCD22627868

- cyclobutane-1,3-diol, trans

- CS-0049637

- EN300-215283

- SB83815

- P20297

- CS-0056269

- AKOS018923753

- P20298

- PB40300

- AKOS034807326

- CS-0056268

- SY295395

- PS-16606

- MFCD28506109

- PS-16604

- SY166571

- EN300-193402

- 1332482-75-3

- EN300-193277

- DTXSID801347015

- PS-16605

- F8888-3467

-

- MDL: MFCD28506109

- インチ: 1S/C4H8O2/c5-3-1-4(6)2-3/h3-6H,1-2H2

- InChIKey: STENYDAIMALDKF-UHFFFAOYSA-N

- ほほえんだ: OC1CC(C1)O

計算された属性

- せいみつぶんしりょう: 88.052429494 g/mol

- どういたいしつりょう: 88.052429494 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 37.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5

- ぶんしりょう: 88.11

- 疎水性パラメータ計算基準値(XlogP): -0.5

cis-cyclobutane-1,3-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-215283-0.25g |

rac-(1s,3s)-cyclobutane-1,3-diol |

1332482-73-1 | 95.0% | 0.25g |

$288.0 | 2025-02-20 | |

| Life Chemicals | F1913-0523-5g |

(1s,3s)-cyclobutane-1,3-diol |

1332482-73-1 | 95%+ | 5g |

$2340.0 | 2023-09-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1170-100MG |

cis-cyclobutane-1,3-diol |

1332482-73-1 | 97% | 100MG |

¥ 963.00 | 2023-04-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1170-250MG |

cis-cyclobutane-1,3-diol |

1332482-73-1 | 97% | 250MG |

¥ 1,537.00 | 2023-04-07 | |

| Life Chemicals | F1913-0523-1g |

(1s,3s)-cyclobutane-1,3-diol |

1332482-73-1 | 95%+ | 1g |

$515.0 | 2023-09-06 | |

| eNovation Chemicals LLC | D684058-100mg |

cis-cyclobutane-1,3-diol |

1332482-73-1 | 97% | 100mg |

$190 | 2024-07-21 | |

| eNovation Chemicals LLC | D684058-500MG |

cis-cyclobutane-1,3-diol |

1332482-73-1 | 97% | 500mg |

$460 | 2024-07-21 | |

| eNovation Chemicals LLC | D684058-10G |

cis-cyclobutane-1,3-diol |

1332482-73-1 | 97% | 10g |

$4220 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1170-500MG |

cis-cyclobutane-1,3-diol |

1332482-73-1 | 97% | 500MG |

¥ 2,560.00 | 2023-04-07 | |

| Chemenu | CM562197-250mg |

cis-Cyclobutane-1,3-diol |

1332482-73-1 | 95%+ | 250mg |

$383 | 2024-08-02 |

cis-cyclobutane-1,3-diol 関連文献

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

1332482-73-1 (cis-cyclobutane-1,3-diol) 関連製品

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1332482-73-1)cis-cyclobutane-1,3-diol

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):218.0/562.0/1740.0